(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved by reacting 2-aminobenzothiazole and substituted 2- (1-methyl-1H-indole-3-carbonyl)-3,3-bis (methylthio)acrylonitrile in the presence of a catalytic amount of sodium hydride in THF .
Molecular Structure Analysis
The molecular structure of “(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .
Scientific Research Applications
Synthesis Techniques
Microwave-assisted synthesis techniques have been employed for the efficient and cleaner production of similar thiazole compounds, indicating a potential route for synthesizing (E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (Saeed, 2009).
Other synthesis methods include the base-catalyzed cyclization of corresponding thioureas, which might be applicable for synthesizing variants of the compound (Saeed et al., 2013).
Biological and Chemical Properties
Thiazole derivatives, including structures similar to the compound , have demonstrated a range of biological activities such as antimicrobial, anticancer, and antiviral properties (Chawla, 2016), (Saeed et al., 2011).
The compound's structure may lend it potential for supramolecular gelator applications, particularly in the context of its non-covalent interactions and methyl functionalities (Yadav & Ballabh, 2020).
Benzamide derivatives with similar structural features have been explored for their antioxidant and antibacterial activities, suggesting potential areas of application for the compound under study (Yakan et al., 2020).
Potential Therapeutic Applications
Similar benzamide derivatives have been studied for their potential in treating conditions like inflammation and pain, as well as exhibiting properties like anti-inflammatory activity (Lynch et al., 2006).
The structural analogues of the compound have shown promise as antifungal agents, indicating a potential area for the application of this compound (Narayana et al., 2004).
Mechanism of Action
While the specific mechanism of action for “(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is not mentioned in the search results, it is noted that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Properties
IUPAC Name |
2,6-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-15-12-11-13-7-4-5-8-14(13)19(15)27-21(23)22-20(24)18-16(25-2)9-6-10-17(18)26-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZPVZLPSLRRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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